

voclosporin preclinical studies lupus nephritis

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Compound Focus: Voclosporin

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Mechanism of Action & Clinical Evidence

Table 1: Dual Mechanism of Action of Voclosporin [1] [2]

Mechanism Target	Biological Action	Therapeutic Outcome
T-Cell Inhibition	Binds cyclophilin A, inhibits calcineurin, blocks NFAT dephosphorylation and nuclear translocation	Reduces production of IL-2 and other pro-inflammatory cytokines, suppressing T-cell activation and proliferation
Podocyte Stabilization	Inhibits calcineurin-mediated dephosphorylation of synaptopodin, preventing its catabolism	Stabilizes the actin cytoskeleton in podocytes, directly reducing proteinuria and preserving the glomerular filtration barrier

Table 2: Efficacy and Safety from the AURORA 1 Phase 3 Trial [3]

Trial Aspect	Details
Design	Double-blind, randomized, placebo-controlled, phase 3 trial at 142 sites in 27 countries (NCT03021499)

Trial Aspect	Details
Participants	357 adults with active LN (biopsy-proven class III, IV, or V)
Intervention	Voclosporin (23.7 mg twice daily) vs. Placebo, both combined with background MMF and low-dose steroids

| **Primary Endpoint** | Complete Renal Response (CRR) at 52 weeks • **CRR Definition:** UPCR ≤ 0.5 mg/mg, stable eGFR (no confirmed decrease $>20\%$ from baseline), no rescue medication, and minimal steroids (≤ 10 mg/day for ≥ 3 consecutive days prior to week 52 assessment) || **Key Efficacy Result** | **Voclosporin: 41% (73/179) vs. Placebo: 23% (40/178);** Odds Ratio 2.65 (95% CI 1.64-4.27; $p < 0.0001$) || **Key Safety Result** | Serious Adverse Events (SAEs) occurred in 21% of patients in both groups. The most frequent serious infection (pneumonia) was balanced (4% each). Deaths: 1 in **voclosporin** group, 5 in placebo group, none considered treatment-related. |

Preclinical and Exploratory Evidence

While the primary development path for **voclosporin** was in LN, a 2023 preclinical study investigated its potential in **steroid-refractory ulcerative colitis**, providing evidence of its broader anti-inflammatory efficacy [4].

Table 3: Summary of Preclinical Colitis Study [4]

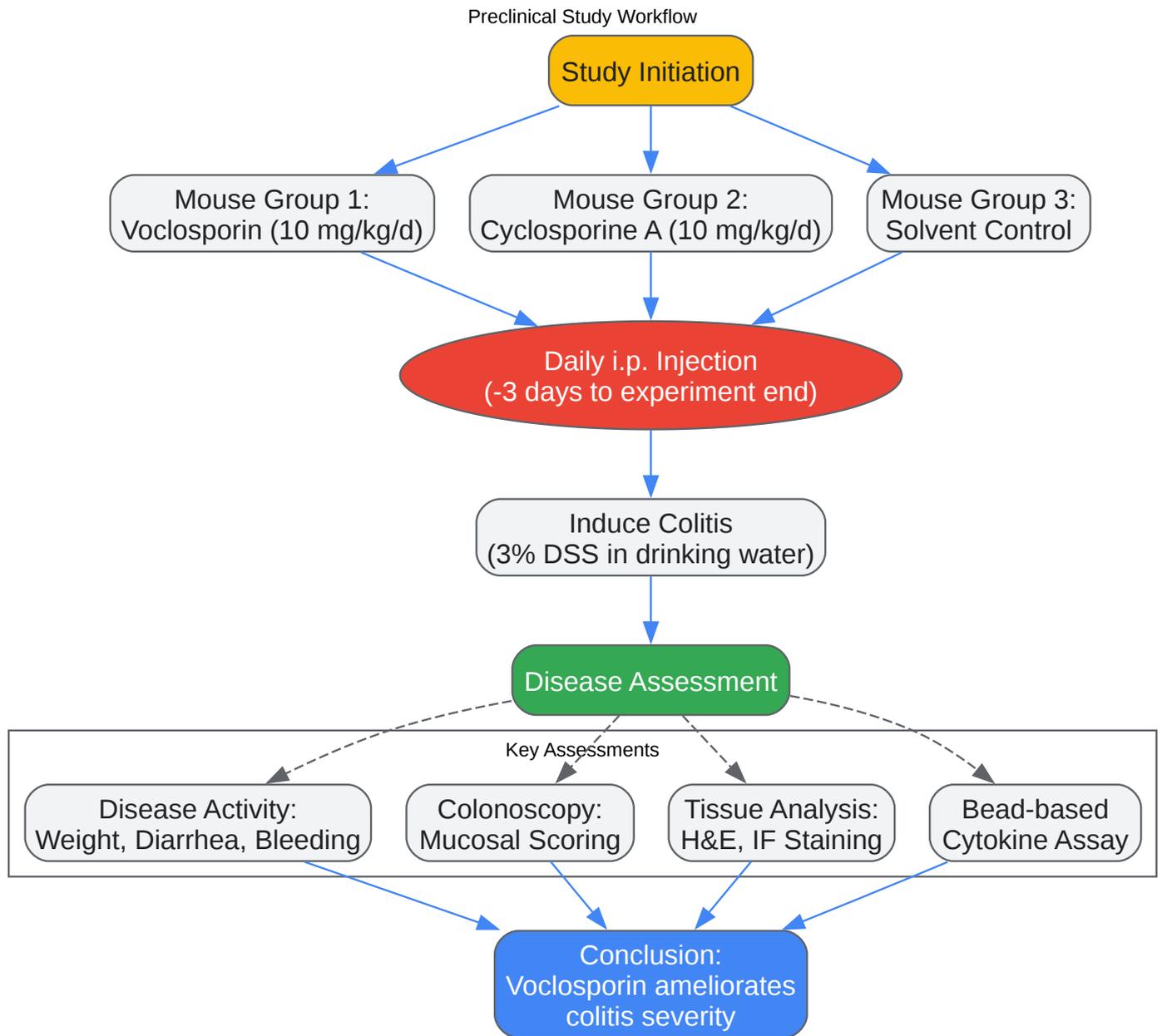
Study Element	Methodology Detail
Objective	Assess therapeutic potential of voclosporin in acute severe steroid-refractory ulcerative colitis.
Disease Model	Dextran Sodium Sulfate (DSS)-induced colitis in C57BL/6J wild-type mice.

| **Experimental Groups** | • **Voclosporin** (10 mg/kg/day, i.p.) • Cyclosporine A (10 mg/kg/day, i.p.) • Solvent control (3% ethanol in sunflower oil) || **Treatment Protocol** | Daily intraperitoneal injections began 3 days

before DSS administration and continued until the end of the experiment. | | **Key Assessments** | • **Disease Activity:** Weight loss, diarrhea, rectal bleeding. • **Endoscopy:** Mucosal damage scoring on day 8. • **Histology & Immunofluorescence:** Tissue inflammation, ulceration (H&E), neutrophil influx (NE staining), epithelial integrity (E-Cadherin). • **Cytokine Analysis:** Multiplex immunoassays on tissue. | | **Conclusion** | Both **voclosporin** and cyclosporine A strongly ameliorated the course of DSS-induced colitis and reduced severity in a similar manner, identifying **voclosporin** as biologically effective in a preclinical model of colitis. |

Experimental Workflow and Signaling Pathway

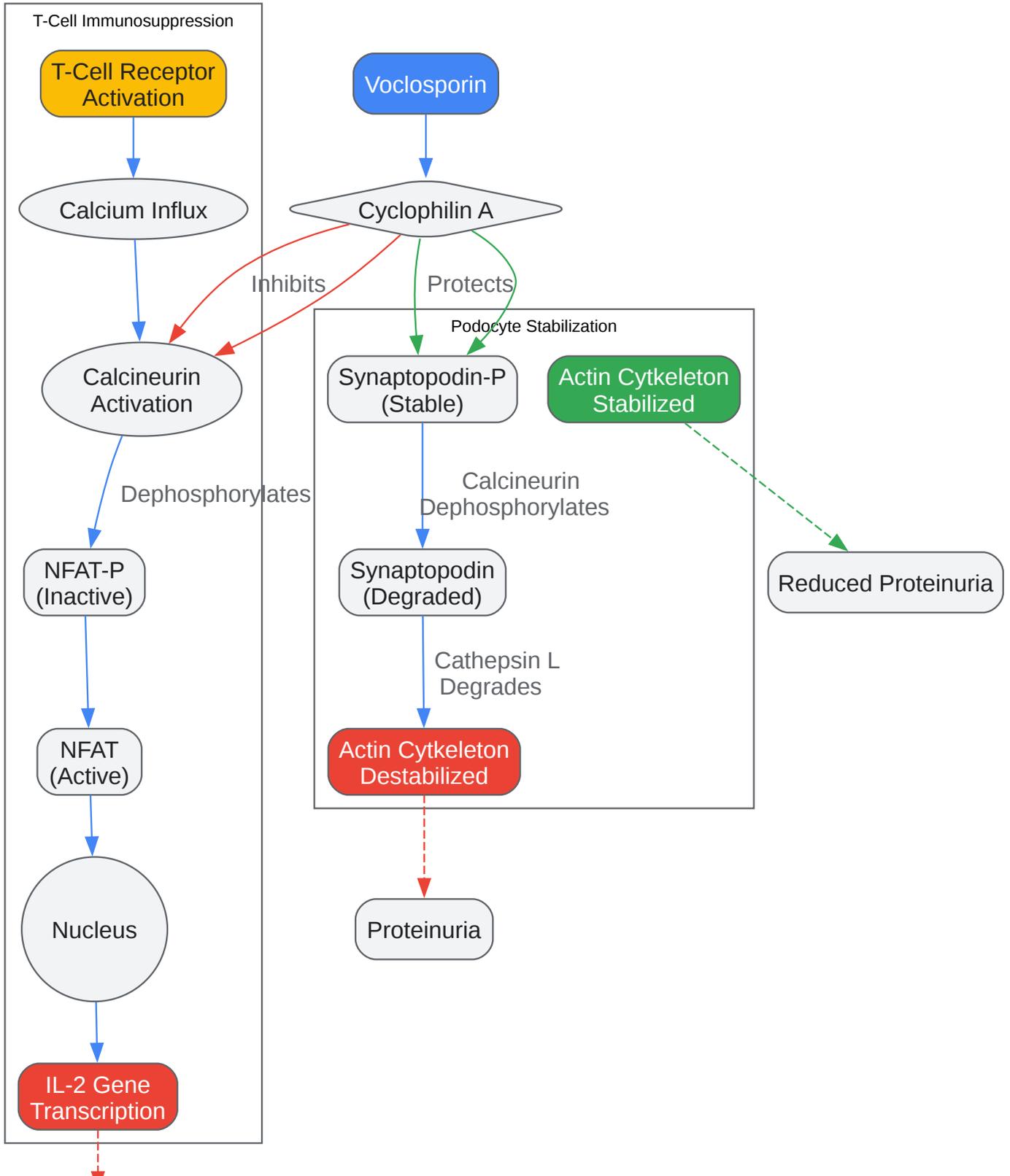
The diagrams below illustrate the logical flow of the key preclinical experiment and the molecular signaling pathway targeted by **voclosporin**.



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Experimental workflow for preclinical colitis study [4]

Voclosporin Signaling Pathway



Reduced Inflammation

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Voclosporin mechanism: inhibits T-cell activation and stabilizes podocytes [1] [2]

Key Distinctions from Traditional Calcineurin Inhibitors

Voclosporin's structural design provides several pharmacokinetic and safety advantages [4] [1] [2]:

- **Structural Analogy:** It is an analog of cyclosporine A with a single carbon extension on the amino acid-1 residue.
- **Enhanced Potency:** The modification increases binding affinity to cyclophilin A and potency of calcineurin inhibition.
- **Predictable Pharmacokinetics:** Altered metabolism through CYP3A4 results in a more predictable dose-exposure relationship, **eliminating the need for therapeutic drug monitoring.**
- **Improved Metabolite Profile:** It generates a lower load of potentially toxic metabolites, contributing to a potentially improved long-term safety profile, particularly regarding nephrotoxicity and hypertension.

Important Safety and Monitoring Considerations

For researchers designing future studies, note the following key points [5] [1] [6]:

- **Nephrotoxicity:** Like other CNIs, it may cause acute/chronic nephrotoxicity. Regular eGFR monitoring is mandatory, with specific dose reduction protocols for significant eGFR drops.
- **Other Risks:** Carries boxed warnings for **malignancies** and **serious infections**. Other notable risks include hypertension, neurotoxicity, and hyperkalemia.
- **Drug Interactions:** It is a CYP3A4 substrate and a P-glycoprotein inhibitor. **Coadministration with strong CYP3A4 inhibitors is contraindicated.**

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